1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one is a complex organic compound characterized by its unique furan ring structure. It is classified as a ketone due to the presence of a carbonyl group (C=O) and contains a diethylamino group, which contributes to its biological activity. The molecular formula is with a molecular weight of 239.35 g/mol. This compound has potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in various chemical reactions.
The synthesis of 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
In an industrial context, large-scale production may utilize automated reactors where reaction parameters such as temperature, pressure, and time are meticulously monitored to maintain consistency and quality.
The molecular structure of 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one can be represented as follows:
Property | Value |
---|---|
CAS Number | 88557-06-6 |
Molecular Formula | C14H25NO2 |
Molecular Weight | 239.35 g/mol |
IUPAC Name | 1-[2-(diethylamino)-5-methyl-3-propyl-2,3-dihydrofuran-4-yl]ethanone |
InChI Key | VPCYQMIUFPVDIT-UHFFFAOYSA-N |
Canonical SMILES | CCCC1C(OC(=C1C(=O)C)C)N(CC)CC |
The structure features a furan ring with substituents that include a diethylamino group and propyl chain, which are critical for its chemical reactivity and biological interactions.
1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one can undergo several types of chemical reactions:
The mechanism of action for 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one involves its interaction with specific molecular targets within biological systems:
The physical properties of 1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The compound's stability under various conditions (e.g., temperature, pH) is crucial for its application in research and industry.
1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one has diverse applications in scientific research:
It serves as a building block for synthesizing more complex molecules and is valuable in developing new chemical reactions.
Research investigates its potential biological activities, including antimicrobial and antiviral properties.
The compound is explored for therapeutic applications in drug design and discovery due to its unique structural characteristics.
It is utilized in producing specialty chemicals and materials, contributing to various industrial processes.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: